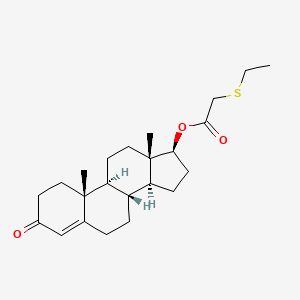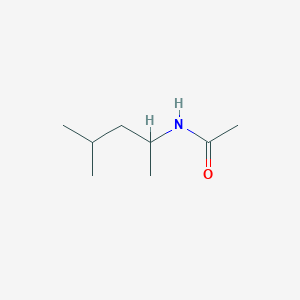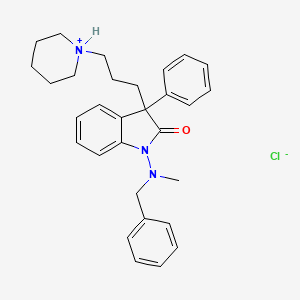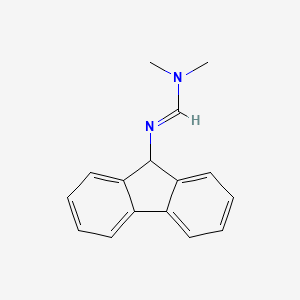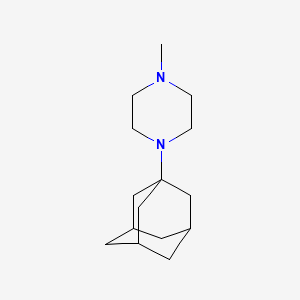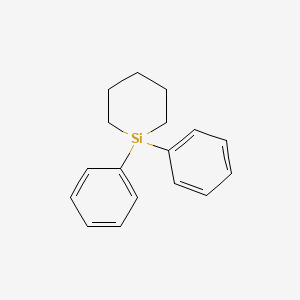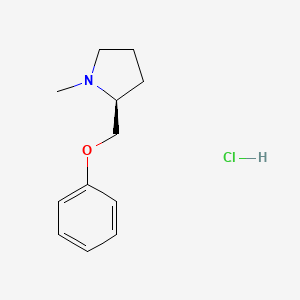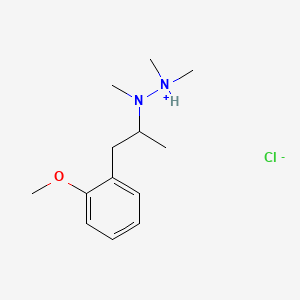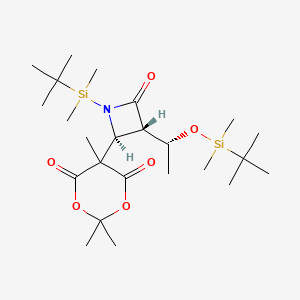
5-((2S,3S)-1-(tert-butyldimethylsilyl)-3-((R)-1-(tert-butyldimethylsilyloxy)ethyl)-4-oxoazetidin-2-yl)-2,2,5-trimethyl-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"5-((2S,3S)-1-(tert-butyldimethylsilyl)-3-((R)-1-(tert-butyldimethylsilyloxy)ethyl)-4-oxoazetidin-2-yl)-2,2,5-trimethyl-1,3-dioxane-4,6-dione" is a complex organic compound with intriguing structural features. It is known for its stability and utility in various chemical reactions, making it a valuable compound in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of key intermediates. For instance, the tert-butyldimethylsilyl (TBDMS) groups are often introduced through silylation reactions using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Step 1: Silylation of the starting material to introduce TBDMS groups.
Step 2: Formation of the azetidinone core via cyclization reactions under controlled temperature and pressure conditions.
Step 3: Introduction of the dioxane moiety through acetalization reactions.
Industrial production of this compound requires precise control of reaction parameters to ensure high yields and purity. Optimized reaction conditions such as temperature, pressure, and solvent choice are critical.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: Conversion to higher oxidation states under the influence of oxidizing agents such as hydrogen peroxide or permanganate.
Reduction: Reduction of the oxo group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions involving the TBDMS groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines.
Major Products
The products formed from these reactions vary depending on the reagents and conditions used. For example, oxidation may yield various oxo derivatives, while reduction could produce hydroxylated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic organic chemistry, this compound is used as a building block for constructing more complex molecules, especially in the synthesis of pharmaceuticals and natural products.
Biology and Medicine
Industry
In industrial settings, it serves as an intermediate in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interactions with molecular targets, often through covalent bonding or coordination with metal ions. Its effects are mediated through pathways involving enzyme inhibition or activation, influencing biological processes at the molecular level.
Comparación Con Compuestos Similares
Azetidin-2-ones without TBDMS protection.
Other dioxane derivatives with different substituents.
This compound’s uniqueness lies in its balanced combination of stability and reactivity, making it a versatile tool in both research and industrial applications.
Propiedades
Número CAS |
156630-84-1 |
|---|---|
Fórmula molecular |
C24H45NO6Si2 |
Peso molecular |
499.8 g/mol |
Nombre IUPAC |
5-[(2S,3S)-1-[tert-butyl(dimethyl)silyl]-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C24H45NO6Si2/c1-15(31-33(13,14)22(5,6)7)16-17(25(18(16)26)32(11,12)21(2,3)4)24(10)19(27)29-23(8,9)30-20(24)28/h15-17H,1-14H3/t15-,16-,17+/m1/s1 |
Clave InChI |
DIQQRAUHADBMNH-ZACQAIPSSA-N |
SMILES isomérico |
C[C@H]([C@@H]1[C@H](N(C1=O)[Si](C)(C)C(C)(C)C)C2(C(=O)OC(OC2=O)(C)C)C)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(C1C(N(C1=O)[Si](C)(C)C(C)(C)C)C2(C(=O)OC(OC2=O)(C)C)C)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




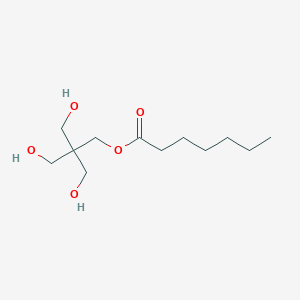
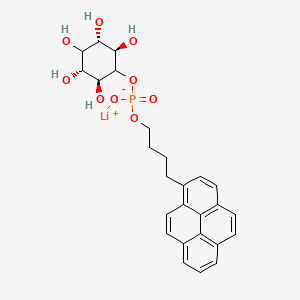
![2-[3-(3-Methylpiperidin-1-yl)propyl]guanidine;sulfuric acid](/img/structure/B15342761.png)
